N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide
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Overview
Description
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent sulfonamide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the preparation might involve the use of chlorobenzyl chloride, dimethylpyrazole, and difluorobenzenesulfonyl chloride under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl and difluorobenzenesulfonamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-chlorobenzyl)-1H-pyrazolo(3,4-D)pyrimidin-4-yl)-N,N-diethylamine
- (E)-N’-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides
Uniqueness
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorobenzenesulfonamide moiety, in particular, is less common and contributes to its distinct properties compared to similar compounds .
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H16ClF2N3O2S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C18H16ClF2N3O2S/c1-11-18(23-27(25,26)17-9-15(20)7-8-16(17)21)12(2)24(22-11)10-13-3-5-14(19)6-4-13/h3-9,23H,10H2,1-2H3 |
InChI Key |
UHLIWQFABRPXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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